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Compound of Interest

Compound Name: Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound belonging to the pyrimidine class,
holds potential for exploration in various scientific domains, particularly in medicinal chemistry
and drug discovery. This technical guide provides a comprehensive overview of the available
information on Methyl 2-(pyrimidin-4-YL)acetate, including its chemical identity,
physicochemical properties, and a review of the biological activities observed in structurally
related pyrimidine derivatives. Due to the limited publicly available data specifically on Methyl
2-(pyrimidin-4-YL)acetate, this guide also presents generalized experimental protocols and
hypothetical signaling pathways based on the activities of similar compounds to aid
researchers in designing future studies.

Chemical Identity and Properties

Methyl 2-(pyrimidin-4-YL)acetate is identified by the CAS number 863032-29-5.[1] Its
chemical structure consists of a pyrimidine ring substituted at the 4-position with a methyl
acetate group.

Physicochemical Properties

The known physicochemical properties of Methyl 2-(pyrimidin-4-YL)acetate are summarized
in the table below. These properties are primarily computed data sourced from comprehensive
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chemical databases.[1]

Property Value Source

CAS Number 863032-29-5 PubChem[1]

Molecular Formula C7HsN20:2 PubChem[1]

Molecular Weight 152.15 g/mol PubChem[1]
methyl 2-(pyrimidin-4-

IUPAC Name PubChem[1]
yl)acetate

Canonical SMILES COC(=0)CC1=CN=CN=C1 PubChem[1]

STIMNXVCLRQRAI-
InChl Key PubChem[1]
UHFFFAOYSA-N

Topological Polar Surface Area  65.8 A2 PubChem
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

4 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]

Note: Most of the available data is computed and not experimentally verified.

Synthesis and Spectroscopic Data
Synthesis

Detailed experimental protocols for the synthesis of Methyl 2-(pyrimidin-4-YL)acetate are not
readily available in the public domain. However, general synthetic strategies for related
pyrimidine derivatives can be adapted. One potential approach involves the reaction of a 4-
halopyrimidine with a methyl acetate enolate or a related nucleophile. Another possibility is the
direct C-H functionalization of a pyrimidine precursor, a modern synthetic technique that could
offer a more direct route.

Spectroscopic Data
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Specific spectroscopic data (NMR, IR, MS) for Methyl 2-(pyrimidin-4-YL)acetate is not
currently published in readily accessible scientific literature. Researchers would need to
perform their own analytical characterization upon synthesis.

Biological Activity and Potential Signhaling Pathways
(Hypothetical)

While no specific biological activity has been reported for Methyl 2-(pyrimidin-4-YL)acetate,
the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically
active compounds. Derivatives of pyrimidine have demonstrated a wide range of activities,
including but not limited to:

» Anticancer: Pyrimidine analogs are foundational in chemotherapy, acting as antimetabolites
that interfere with nucleic acid synthesis.

» Antiviral: Many antiviral drugs are nucleoside analogs containing a pyrimidine or purine base.

» Antibacterial and Antifungal: Pyrimidine derivatives have been shown to inhibit various
microbial enzymes.

» Kinase Inhibition: The pyrimidine ring is a common feature in many small molecule kinase
inhibitors targeting signaling pathways involved in cell proliferation and survival.

Based on the activities of related pyrimidine-containing molecules, a hypothetical signaling
pathway that Methyl 2-(pyrimidin-4-YL)acetate could potentially modulate is a generic protein
kinase cascade, which is often dysregulated in diseases like cancer.

Inhibition (Hypothetical)

Methyl 2-(pyrimidin-4-YL)acetate

Phosphorylation

Click to download full resolution via product page
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Caption: A hypothetical signaling pathway where Methyl 2-(pyrimidin-4-YL)acetate may act

as a kinase inhibitor.

Suggested Experimental Protocols

Given the absence of specific experimental data, the following are generalized protocols that

can be adapted to study the biological effects of Methyl 2-(pyrimidin-4-YL)acetate.

General Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured

cells.

Materials:

Target cancer cell line (e.g., HeLa, A549)

Complete growth medium (e.g., DMEM with 10% FBS)

Methyl 2-(pyrimidin-4-YL)acetate (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

96-well plates

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of Methyl 2-(pyrimidin-4-YL)acetate in a
complete growth medium. Replace the existing medium with the medium containing the
compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment
control.
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« Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO:z incubator.
o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

e Solubilization: Remove the medium and add the solubilization solution to dissolve the
formazan crystals.

o Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the 1Cso value.

Kinase Inhibition Assay (Generic)

This protocol provides a framework for testing the inhibitory activity of the compound against a
specific kinase.

Materials:

Recombinant kinase

» Kinase-specific substrate

o ATP

» Kinase buffer

o Methyl 2-(pyrimidin-4-YL)acetate

» Detection reagent (e.g., ADP-Glo™ Kinase Assay)
o 384-well plates

Procedure:

o Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the
appropriate buffer in a 384-well plate.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1359101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Compound Addition: Add Methyl 2-(pyrimidin-4-YL)acetate at various concentrations to the
wells. Include a positive control (known inhibitor) and a negative control (vehicle).

e Reaction Initiation: Initiate the kinase reaction by adding ATP.

e Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

» Detection: Stop the reaction and add the detection reagent according to the manufacturer's
instructions to measure kinase activity (e.g., by quantifying ADP production).

Data Analysis: Determine the percentage of kinase inhibition and calculate the ICso value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial investigation of a novel
compound like Methyl 2-(pyrimidin-4-YL)acetate.
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Caption: A general workflow for the preclinical evaluation of a novel chemical entity.
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Conclusion and Future Directions

Methyl 2-(pyrimidin-4-YL)acetate is a molecule with a paucity of published research. Its
structural similarity to a class of compounds with diverse and significant biological activities
makes it an intriguing candidate for further investigation. The data and protocols presented in
this guide are intended to serve as a foundational resource for researchers interested in
exploring the potential of this compound. Future research should focus on developing a reliable
synthetic route, comprehensive characterization of its physicochemical and spectroscopic
properties, and a systematic evaluation of its biological activities across various disease
models. Such studies will be crucial in elucidating the therapeutic potential of Methyl 2-
(pyrimidin-4-YL)acetate and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Methyl 2-(pyrimidin-4-YL)acetate | CTH8N202 | CID 21486902 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(pyrimidin-4-
YL)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359101#methyl-2-pyrimidin-4-yl-acetate-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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